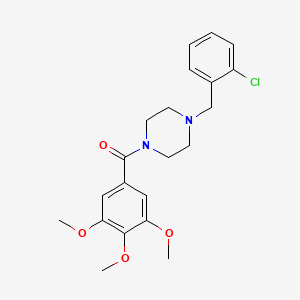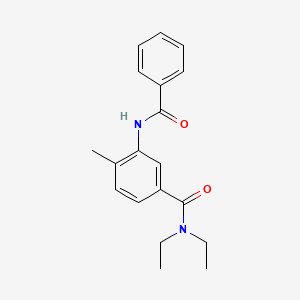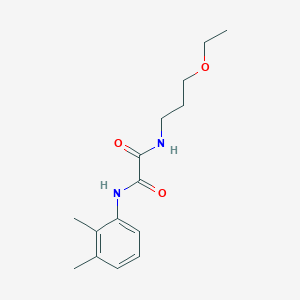![molecular formula C21H28ClFN2O B4777030 N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4777030.png)
N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea
Descripción general
Descripción
N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea, also known as AFB-1, is a chemical compound that has been widely studied for its potential applications in scientific research. AFB-1 is a type of urea derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea is not fully understood, but it is thought to act on a range of cellular pathways and processes. Some studies have suggested that N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea may inhibit the activity of certain enzymes, while others have proposed that it may modulate the expression of genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate the activity of certain neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea is its versatility - it can be used in a wide range of scientific research studies, and has been shown to have a range of biochemical and physiological effects. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research into N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea, including investigations into its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Other areas of interest could include the development of new synthesis methods for N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea, as well as investigations into its potential toxicity and safety profile. Overall, N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea is a promising compound that has the potential to be a valuable tool in scientific research for years to come.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea has been used in a wide range of scientific research studies, including investigations into cancer, inflammation, and neurodegenerative diseases. One study found that N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea had anti-inflammatory effects in a mouse model of acute lung injury, while another study showed that N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea inhibited the growth of colon cancer cells in vitro.
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClFN2O/c1-2-3-19(21-10-13-6-14(11-21)8-15(7-13)12-21)25-20(26)24-18-5-4-16(22)9-17(18)23/h4-5,9,13-15,19H,2-3,6-8,10-12H2,1H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKAKFXQPMYLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B4776956.png)
![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)
![2-(4-chlorophenyl)-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B4776963.png)
![4-iodo-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4776966.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776977.png)
![6-methyl-2-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4776989.png)
![2-methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4777006.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4777025.png)

![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4777035.png)
![(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4777041.png)